Higher Binding Affinity for Human α2δ-1 Subunit: Mirogabalin Kd vs. Pregabalin
In radioligand binding assays using membrane preparations from human α2δ-1-expressing cells, mirogabalin demonstrated a Kd of 13.5 nM, representing higher affinity than pregabalin's reported binding parameters [1]. In vitro binding studies further estimated mirogabalin to be approximately 17-fold more potent than pregabalin in functional assays .
| Evidence Dimension | Binding affinity (Kd) for human α2δ-1 subunit |
|---|---|
| Target Compound Data | Kd = 13.5 nM |
| Comparator Or Baseline | Pregabalin (numerical Kd value not reported in the same study; potency estimated as 17-fold lower) |
| Quantified Difference | Estimated 17-fold higher potency than pregabalin |
| Conditions | In vitro radioligand binding assay using membrane preparations from human α2δ-1-expressing cells |
Why This Matters
Higher binding affinity at the α2δ-1 subunit, the primary mediator of analgesic effects, indicates that lower molar quantities of mirogabalin may achieve equivalent target engagement compared to pregabalin, a critical consideration for experimental design and dose-response studies.
- [1] Domon Y, Arakawa N, Inoue T, et al. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. J Pharmacol Exp Ther. 2018;365(3):573-582. View Source
